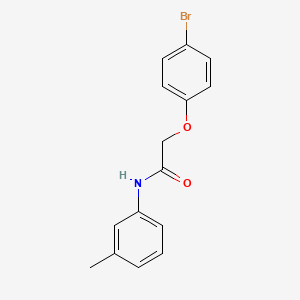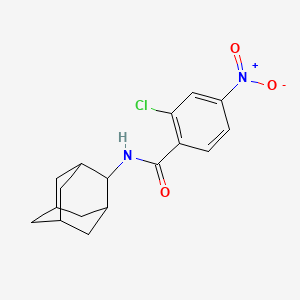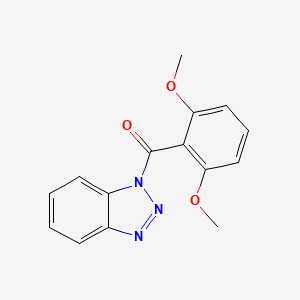![molecular formula C14H17ClN2OS B5748646 2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide, commonly known as CPAC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPAC belongs to the class of thioamides, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of CPAC is not fully understood. However, it is believed to inhibit the activity of thiol-containing enzymes, such as thioredoxin reductase and glutathione peroxidase, which are involved in the regulation of cellular redox balance. CPAC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
CPAC has been found to have significant biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which are known to promote tumor growth and metastasis. CPAC has also been found to inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
CPAC has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using standard laboratory techniques. CPAC also exhibits low toxicity and has been shown to have minimal side effects in animal studies. However, CPAC has some limitations for lab experiments. It is a relatively new compound, and its full potential has not been explored yet. CPAC also requires further optimization to improve its efficacy and selectivity.
未来方向
There are several future directions for research on CPAC. One area of research is to explore its potential as a chemotherapeutic agent for various types of cancer. Another area of research is to investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CPAC and to optimize its efficacy and selectivity. Finally, the development of novel synthetic methods for CPAC and its analogs may lead to the discovery of new compounds with improved biological activities.
合成方法
CPAC can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzoyl chloride and cyclopentylamine. The first step involves the formation of 4-chlorobenzoyl cyclopentylamine, which is then treated with carbon disulfide and sodium hydroxide to form the corresponding thioamide. The final step involves the acetylation of the thioamide using acetic anhydride and pyridine to yield CPAC. The overall yield of CPAC synthesis is around 50%, and the purity can be increased using column chromatography.
科学研究应用
CPAC has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. CPAC has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CPAC has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopentylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c15-11-7-5-10(6-8-11)9-13(18)17-14(19)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERISUFSONWKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(3-chloro-4-fluorophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5748566.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)

![ethyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5748581.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone](/img/structure/B5748582.png)



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5748615.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)
